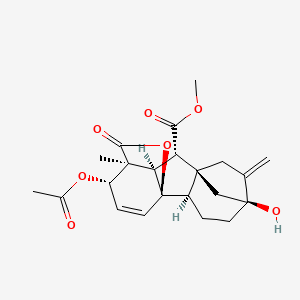
Gibberellic Acid Methyl Ester Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gibberellic Acid Methyl Ester Acetate is a derivative of gibberellic acid, a naturally occurring plant hormone that belongs to the gibberellin family. Gibberellins are diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development, such as seed germination, stem elongation, and flowering . This compound is synthesized to enhance the stability and bioavailability of gibberellic acid for various applications in agriculture and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gibberellic Acid Methyl Ester Acetate typically involves the esterification of gibberellic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of gibberellic acid, the precursor to this compound, is commonly achieved through fermentation processes using the fungus Gibberella fujikuroi. This method involves submerged fermentation or solid-state fermentation, where the fungus is cultured in a nutrient-rich medium to produce gibberellic acid. The acid is then extracted and purified before undergoing esterification to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Gibberellic Acid Methyl Ester Acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield gibberellic acid and methanol.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Gibberellic acid and methanol.
Oxidation: Various oxidized derivatives of gibberellic acid.
Substitution: Substituted gibberellic acid esters.
Wissenschaftliche Forschungsanwendungen
Gibberellic Acid Methyl Ester Acetate has a wide range of applications in scientific research:
Wirkmechanismus
Gibberellic Acid Methyl Ester Acetate exerts its effects by mimicking the action of natural gibberellins. It binds to gibberellin receptors in plant cells, leading to the degradation of DELLA proteins, which are growth repressors. This degradation allows for the activation of genes involved in cell elongation and division, resulting in enhanced plant growth . The molecular targets include the gibberellin receptor GID1 and the DELLA proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gibberellic Acid: The parent compound, which is less stable and bioavailable compared to its methyl ester acetate derivative.
Gibberellin A3 (GA3): Another bioactive gibberellin with similar growth-promoting effects.
Gibberellin A4 (GA4): Known for its high bioactivity in promoting stem elongation.
Uniqueness
Gibberellic Acid Methyl Ester Acetate is unique due to its enhanced stability and bioavailability, making it more effective for agricultural and research applications compared to its parent compound .
Eigenschaften
Molekularformel |
C22H26O7 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
methyl (1R,2R,5S,8S,9S,10R,11S,12S)-12-acetyloxy-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C22H26O7/c1-11-9-20-10-21(11,26)7-5-13(20)22-8-6-14(28-12(2)23)19(3,18(25)29-22)16(22)15(20)17(24)27-4/h6,8,13-16,26H,1,5,7,9-10H2,2-4H3/t13-,14+,15-,16-,19-,20+,21+,22-/m1/s1 |
InChI-Schlüssel |
LYXOICOQTBVFJY-AXKFECAUSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@]5(C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]1(C(=O)O3)C)C(=O)OC)O |
Kanonische SMILES |
CC(=O)OC1C=CC23C4CCC5(CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















